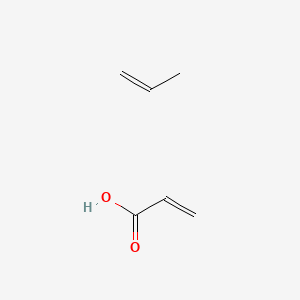![molecular formula C20H32N4O2S B15344985 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea CAS No. 6340-26-7](/img/structure/B15344985.png)
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is a synthetic organic compound characterized by a long dodecyl chain and a nitrophenyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea typically involves the reaction of dodecylamine with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with thiourea to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-dodecyl-3-[(2-nitrophenyl)methylideneamino]thiourea
- 1,3-diethyl-1,3-bis(4-nitrophenyl)urea
Uniqueness
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
6340-26-7 |
|---|---|
Formule moléculaire |
C20H32N4O2S |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H32N4O2S/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(27)23-22-17-18-12-14-19(15-13-18)24(25)26/h12-15,17H,2-11,16H2,1H3,(H2,21,23,27)/b22-17+ |
Clé InChI |
TWJRLEDTLXGCRW-OQKWZONESA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




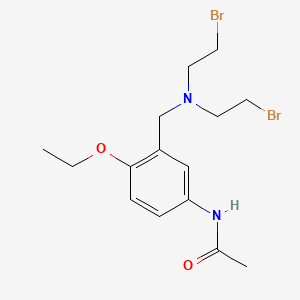

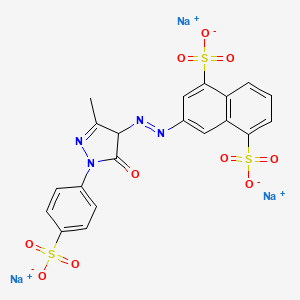

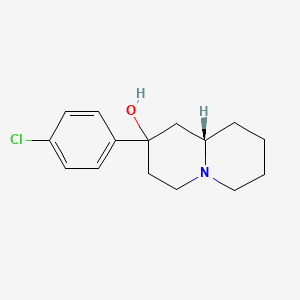
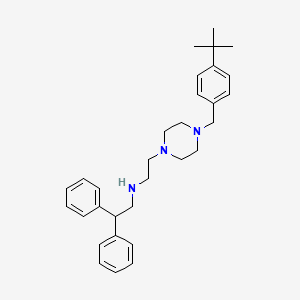
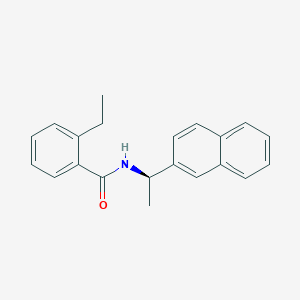
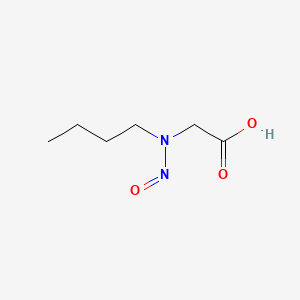
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
